

SHLP-5 and its Relation to Humanin: A Technical Guide

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Compound of Interest		
Compound Name:	SHLP-5	
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Abstract

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by small open reading frames within the mitochondrial genome. Humanin, the first identified MDP, has demonstrated significant cytoprotective and metabolic regulatory functions. Subsequently, a family of six small humanin-like peptides (SHLPs), designated SHLP-1 through SHLP-6, were discovered, also encoded within the mitochondrial 16S rRNA gene.[1][2] This technical guide provides a comprehensive overview of the current understanding of SHLP-5 and its relationship to the well-characterized peptide, humanin. Due to a significant lack of specific experimental data on SHLP-5, this document will establish a comparative framework by detailing the known functions, signaling pathways, and experimental protocols for humanin and other SHLP family members, while clearly delineating the current knowledge gaps regarding SHLP-5.

Introduction to Humanin and the SHLP Family

Humanin is a 24-amino acid peptide with potent anti-apoptotic and cytoprotective effects observed in a variety of cell types and disease models, including Alzheimer's disease.[1][3] It is known to interact with both intracellular and extracellular targets to exert its biological functions. The discovery of humanin spurred further investigation into the mitochondrial genome, leading to the identification of the SHLP family of peptides.[4] While sharing a common origin with humanin, the individual SHLPs exhibit distinct, and sometimes opposing, biological activities.[5]



For instance, SHLP2 and SHLP3 have been shown to promote cell survival and enhance insulin sensitivity, whereas SHLP6 has pro-apoptotic effects.[5][6]

SHLP-5: Current State of Knowledge

SHLP-5 is a putative 24-amino acid mitochondrial-derived peptide.[7] Its discovery, along with the other SHLPs, has opened new avenues for research into mitochondrial signaling and its role in health and disease. However, research specifically focused on **SHLP-5** has been hampered by technical challenges, including difficulties in generating specific antibodies for its detection and characterization.[4] Consequently, there is a significant lack of data regarding its biological function, interaction with humanin, and downstream signaling pathways. Commercial vendors offer synthetic **SHLP-5** for research purposes, suggesting its potential relevance in studies of diabetes, Alzheimer's disease, cardiovascular disease, and prostate cancer.[8]

Quantitative Data and Peptide Sequences

To facilitate comparative analysis, the following tables summarize key quantitative data for humanin and the SHLP family. It is important to note the absence of experimentally derived quantitative data for **SHLP-5**'s biological functions.

Table 1: Peptide Sequences and Molecular Weights



Peptide	Amino Acid Sequence	Length (AA)	Molecular Weight (Da)
Humanin	MAPRGFSCLLLLTSE IDLPVKRRA	24	2657.2
SHLP1	MCHWAGGASNTGD ARGDVFGKQAG	24	2433.6
SHLP2	MGVKFFTLSTRFFPS VQRAVPLWTNS	26	3031.6
SHLP3	MLGYNFSSFPCGTIS IAPGFNFYRLYFIWV NGLAKVVW	38	4411.3
SHLP4	MLEVMFLVNRRGKIC RVPFTFFNLSL	26	3132.7
SHLP-5	MYCSEVGFCSEVAP TEIFNAGLVV	24	2563.9
SHLP6	MLDQDIPMVQPLLKV RLFND	20	2319.7

Data sourced from the Alzheimer's Drug Discovery Foundation and Phoenix Pharmaceuticals, Inc.[7][9]

Table 2: Comparative Biological Activities of Humanin and SHLPs



Peptide	Primary Reported Biological Activity
Humanin	Neuroprotective, cytoprotective, anti-apoptotic, metabolic regulation.[1][3]
SHLP1	Varied effects on cell viability depending on cell type.[5]
SHLP2	Cytoprotective, anti-apoptotic, enhances insulin sensitivity, promotes cell proliferation.[5][10]
SHLP3	Cytoprotective, anti-apoptotic.[5]
SHLP4	Promotes cell proliferation in certain cell types. [5]
SHLP-5	Biological activity not yet experimentally determined.
SHLP6	Pro-apoptotic.[5][6]

Signaling Pathways Humanin Signaling

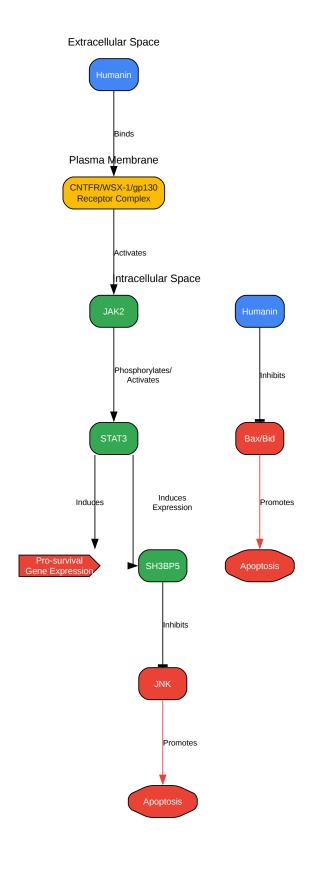
Humanin exerts its effects through a complex network of signaling pathways, initiated by binding to cell surface receptors or interacting with intracellular proteins.

- Extracellular Signaling: Humanin can bind to a trimeric receptor complex composed of the
 ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130. This interaction activates
 the Janus kinase 2 (JAK2) and subsequently the Signal Transducer and Activator of
 Transcription 3 (STAT3) pathway, leading to the transcription of pro-survival genes. Humanin
 also interacts with the formyl peptide receptor-like 1 (FPRL1).
- Intracellular Signaling: Inside the cell, humanin can directly interfere with the apoptotic cascade by binding to pro-apoptotic Bcl-2 family members like Bax and Bid, preventing their activation and the subsequent release of cytochrome c from the mitochondria.

A key downstream effector of humanin's neuroprotective signaling is the SH3-domain binding protein 5 (SH3BP5). Humanin upregulates the expression of SH3BP5, which in turn binds to



and inhibits the pro-apoptotic c-Jun N-terminal kinase (JNK).



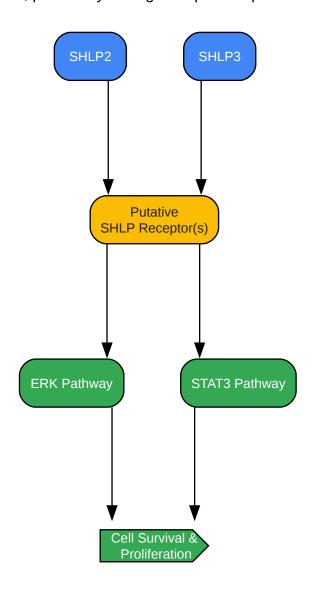
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Caption: Humanin signaling pathways leading to cell survival.

SHLP Signaling

The signaling pathways for most SHLPs are not well-defined. However, studies have shown that SHLP2 and SHLP3 may also act through pathways involving extracellular signal-regulated kinase (ERK) and STAT3. It is hypothesized that SHLPs may have both intracellular and extracellular modes of action, potentially through unique receptors for each peptide.[4]



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Caption: Postulated signaling pathways for SHLP2 and SHLP3.

Experimental Protocols

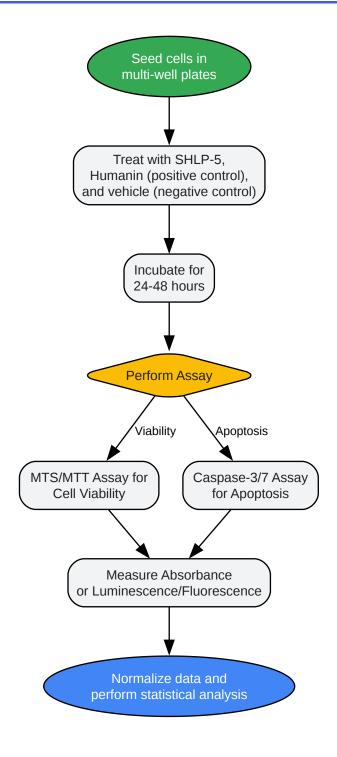


Detailed experimental protocols are crucial for the study of novel peptides like **SHLP-5**. Below are generalized methodologies for key experiments commonly used in this field of research.

Cell Viability and Apoptosis Assays

- Objective: To determine the effect of SHLP-5 on cell survival and programmed cell death.
- Methodology:
 - Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies) in appropriate media and conditions.
 - Treatment: Treat cells with varying concentrations of synthetic SHLP-5. Include a negative control (vehicle) and a positive control (e.g., humanin for cytoprotection, or an apoptosisinducing agent like staurosporine).
 - Viability Assessment (MTS/MTT Assay): After a defined incubation period (e.g., 24-48 hours), add MTS or MTT reagent to the cells. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
 - Apoptosis Assessment (Caspase-3/7 Assay): Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate. The resulting signal is proportional to caspase activity and, therefore, apoptosis.
 - Data Analysis: Normalize the data to the control group and perform statistical analysis to determine significant differences.





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Caption: Workflow for cell viability and apoptosis assays.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

• Objective: To investigate potential direct interactions between **SHLP-5** and other proteins (e.g., humanin, or its receptor components).



· Methodology:

- Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer.
- Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., a tagged version of SHLP-5 or humanin).
- Immunoprecipitation: Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complex.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein to detect the interaction.

Future Directions and Conclusion

The study of mitochondrial-derived peptides is a rapidly evolving field with significant therapeutic potential. While humanin is a well-established cytoprotective agent, the functions of the SHLP family are just beginning to be elucidated. **SHLP-5** remains a particularly enigmatic member of this family. Future research should prioritize the development of reliable antibodies and other tools to enable the characterization of **SHLP-5**'s biological role. Key research questions include:

- What is the tissue distribution and expression profile of SHLP-5?
- Does SHLP-5 have any effect on cell viability, apoptosis, or metabolism?
- Does SHLP-5 interact with humanin or share any of its receptors or signaling pathways?
- What is the physiological and pathological relevance of SHLP-5?

In conclusion, while a direct and detailed relationship between **SHLP-5** and humanin cannot be described at present due to a lack of data, the broader context of the SHLP family suggests a functional link to the pathways regulated by humanin. The information and protocols provided in



this guide offer a framework for initiating the much-needed investigation into the biological significance of **SHLP-5**.

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